![molecular formula C16H26N2O B1415211 1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine CAS No. 2096987-51-6](/img/structure/B1415211.png)
1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine
Overview
Description
1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine is a chemical compound belonging to the family of piperidine drugs. It has the molecular formula C16H26N2O and a molecular weight of 262.39 g/mol. This compound is primarily used for research purposes and is known for its unique structural properties.
Preparation Methods
The synthesis of 1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine involves several steps. One common synthetic route includes the reaction of 1-phenylethanamine with 4-propoxypiperidine under specific conditions. The reaction typically requires a catalyst and is conducted in a controlled environment to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency.
Chemical Reactions Analysis
1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for various spectroscopic techniques.
Biology: Researchers use this compound to study its effects on biological systems, including its interaction with cellular receptors.
Medicine: It is investigated for its potential therapeutic properties and its role in drug development.
Industry: This compound is used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine involves its interaction with specific molecular targets in the body. It binds to receptors on the surface of cells, triggering a cascade of biochemical events that lead to its observed effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine can be compared with other piperidine derivatives such as:
- 1-Phenyl-2-(4-methoxypiperidin-1-yl)ethanamine
- 1-Phenyl-2-(4-ethoxypiperidin-1-yl)ethanamine
These compounds share similar structural features but differ in their functional groups, which can lead to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific propoxy group, which imparts distinct characteristics compared to its analogs .
Biological Activity
1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine, also known by its CAS number 2096987-51-6, is a compound that has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.
The compound exhibits a variety of biochemical properties that influence its biological activity. Notably, it interacts with various enzymes and proteins, which can lead to significant physiological effects. For instance, it has been shown to inhibit specific enzymes involved in metabolic processes, thereby exhibiting potential antimicrobial activity.
Cellular Effects
This compound influences cellular functions through modulation of signaling pathways and gene expression. Research indicates that this compound can alter the expression of genes associated with inflammatory responses, suggesting its potential use in anti-inflammatory therapies. Additionally, it has been observed to affect cellular metabolism significantly.
The molecular mechanism underlying the activity of this compound involves several key interactions:
- Enzyme Inhibition : The compound binds to the active sites of various enzymes, blocking their catalytic activity.
- Gene Expression Modulation : It influences the transcription of genes involved in critical cellular processes.
This multifaceted mechanism allows the compound to exert diverse biological effects.
Temporal and Dosage Effects
The biological effects of this compound can vary significantly based on time and dosage. Studies have shown that at lower doses, it may exhibit beneficial effects such as antimicrobial or anti-inflammatory activities. Conversely, higher doses may lead to cytotoxic effects in certain cell lines, indicating a dose-dependent response.
Metabolic Pathways
The metabolism of this compound primarily involves cytochrome P450 enzymes. These enzymes facilitate the conversion of the compound into various metabolites that may further interact with cellular targets, influencing its overall biological activity.
Transport and Distribution
Understanding the transport and distribution of this compound within biological systems is crucial for its efficacy. The compound may utilize specific transporters or binding proteins for cellular uptake, which is essential for achieving therapeutic concentrations at target sites.
Subcellular Localization
The localization of this compound within cells is vital for its function. It may be directed to specific organelles or compartments through targeting signals, which can enhance its therapeutic efficacy by concentrating its action where needed.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Antimicrobial Activity
A study demonstrated that compounds similar to this compound exhibited significant antimicrobial properties against various bacterial strains. For example, related compounds showed potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 0.21 μM.
Cytotoxicity Evaluation
In vitro studies using MTT assays indicated that derivatives of this compound showed promising cytotoxic effects against cancer cell lines such as HaCat and Balb/c 3T3 cells. The IC50 values suggest potential for development as anticancer agents.
Summary Table: Biological Activity Overview
Activity Type | Observations | References |
---|---|---|
Antimicrobial | Significant inhibition against bacterial strains | |
Cytotoxicity | Promising results in cancer cell lines | |
Enzyme Interaction | Inhibition of key metabolic enzymes | |
Gene Expression | Modulation in inflammatory pathways |
Properties
IUPAC Name |
1-phenyl-2-(4-propoxypiperidin-1-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-2-12-19-15-8-10-18(11-9-15)13-16(17)14-6-4-3-5-7-14/h3-7,15-16H,2,8-13,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSSDVBQQMTKOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1CCN(CC1)CC(C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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